molecular formula C17H23N7O2 B3571136 N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-(3-PYRIDYLMETHYL)AMINE

N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-(3-PYRIDYLMETHYL)AMINE

Cat. No.: B3571136
M. Wt: 357.4 g/mol
InChI Key: SGWHGCWPPYSPML-UHFFFAOYSA-N
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Description

N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-(3-PYRIDYLMETHYL)AMINE is a synthetic organic compound that belongs to the class of triazine derivatives Triazine compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-(3-PYRIDYLMETHYL)AMINE typically involves the reaction of a triazine derivative with a pyridylmethylamine. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also reduce the risk of human error and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-(3-PYRIDYLMETHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazine ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of triazine N-oxides, while reduction may yield triazine amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-(3-PYRIDYLMETHYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-(2-PYRIDYLMETHYL)AMINE
  • N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-(4-PYRIDYLMETHYL)AMINE
  • N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-(3-PYRIDYL)AMINE

Uniqueness

N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-(3-PYRIDYLMETHYL)AMINE is unique due to its specific substitution pattern on the triazine ring and the presence of the pyridylmethyl group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4,6-dimorpholin-4-yl-N-(pyridin-3-ylmethyl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O2/c1-2-14(12-18-3-1)13-19-15-20-16(23-4-8-25-9-5-23)22-17(21-15)24-6-10-26-11-7-24/h1-3,12H,4-11,13H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWHGCWPPYSPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NCC3=CN=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-(3-PYRIDYLMETHYL)AMINE

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